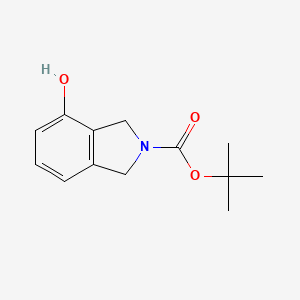

![molecular formula C12H15ClN2O2 B1382199 Acide 3-[(diméthylamino)méthyl]-1H-indole-6-carboxylique chlorhydrate CAS No. 1803580-99-5](/img/structure/B1382199.png)

Acide 3-[(diméthylamino)méthyl]-1H-indole-6-carboxylique chlorhydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid hydrochloride” is a complex organic compound. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The dimethylamino group and carboxylic acid group suggest that this compound might have interesting chemical properties and biological activities.

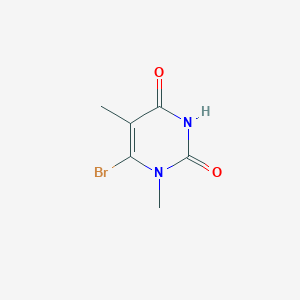

Molecular Structure Analysis

The molecular structure of this compound would include an indole ring, a dimethylamino group, and a carboxylic acid group. The exact structure would depend on the positions of these groups on the ring .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating dimethylamino group and the electron-withdrawing carboxylic acid group. These groups could potentially participate in a variety of chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the positions of the functional groups. Generally, compounds with these types of functional groups are solid at room temperature .

Applications De Recherche Scientifique

Recherche pharmacologique

Les dérivés de l'indole sont connus pour leurs activités biologiques diverses et sont souvent explorés pour leur potentiel pharmacologique. Ils peuvent être étudiés pour leurs propriétés thérapeutiques dans le traitement de diverses maladies, notamment le cancer, les infections microbiennes et d'autres troubles .

Synthèse chimique

Les indoles servent de blocs de construction clés en synthèse chimique, permettant la création d'une large gamme de dérivés hétérocycliques et hétérocycliques fusionnés. Les chercheurs peuvent explorer la réactivité de ces composés pour développer de nouvelles méthodologies de synthèse .

Études antivirales

Certains dérivés de l'indole ont été étudiés pour leurs propriétés antivirales contre des virus tels que le virus de la diarrhée virale bovine (BVDV), le virus de l'hépatite C (VHC) et le virus de la grippe A . Des composés similaires peuvent être synthétisés et testés pour leur activité antivirale.

Biologie végétale

L'acide indole-3-acétique, un dérivé de l'indole, est une hormone végétale impliquée dans divers processus de croissance. Les chercheurs pourraient étudier des analogues de ce composé pour comprendre les mécanismes de croissance et de développement des plantes .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid hydrochloride plays a significant role in biochemical reactions, primarily due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to bind with high affinity to multiple receptors, which can influence various biochemical pathways. For instance, it has been observed to interact with enzymes involved in metabolic processes, potentially altering their activity and thus affecting the overall metabolic flux . Additionally, its interaction with proteins can lead to changes in protein conformation and function, further influencing cellular activities .

Cellular Effects

The effects of 3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid hydrochloride on cells are diverse and depend on the cell type and context. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate signaling pathways by binding to specific receptors on the cell surface, leading to downstream effects on gene expression . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the rates of various metabolic reactions . These interactions can result in changes in cell function, including proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of 3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid hydrochloride involves several key steps. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes . These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid hydrochloride can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cell damage or apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. These findings highlight the importance of dosage optimization in experimental studies.

Metabolic Pathways

3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes, potentially altering the levels of metabolites and the overall metabolic flux . For example, the compound can affect the activity of enzymes involved in amino acid metabolism, leading to changes in the concentrations of specific amino acids and their derivatives . Understanding these metabolic interactions is crucial for elucidating the compound’s biochemical effects.

Transport and Distribution

The transport and distribution of 3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be transported into cells via specific membrane transporters, and once inside, it can bind to intracellular proteins that direct its distribution to various organelles . These processes are essential for determining the compound’s cellular effects and overall bioavailability.

Subcellular Localization

The subcellular localization of 3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid hydrochloride is a key factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and overall biochemical effects.

Propriétés

IUPAC Name |

3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2.ClH/c1-14(2)7-9-6-13-11-5-8(12(15)16)3-4-10(9)11;/h3-6,13H,7H2,1-2H3,(H,15,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRQWQULUOSODQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=C1C=CC(=C2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Chloropyridin-4-yl)(1H-pyrrolo[3,2-c]pyridin-3-yl)methanone](/img/structure/B1382118.png)

![(2-Chloropyridin-4-yl)(1-isopropyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanone](/img/structure/B1382119.png)

![(3R,5S,8R,9S,10S,13S,14S,17S)-16,16,17-Trideuterio-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1382122.png)

![2-Bromonaphtho[2,3-b]benzofuran](/img/structure/B1382123.png)

![1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B1382127.png)

![[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methylamine hydrochloride](/img/structure/B1382138.png)